molecular formula C15H19N5O B6437465 2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549027-05-4

2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6437465
CAS No.: 2549027-05-4
M. Wt: 285.34 g/mol
InChI Key: JWZJKPPCRCZBGH-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole scaffold, a nitrogen-rich heterocycle known for enhancing binding affinity in kinase inhibitors and receptor modulators. The 5-methyl-1,2,4-oxadiazole moiety is attached via a methyl linker to the bicyclic amine, while a pyridine ring is positioned at the 5-position of the pyrrolo-pyrrole core. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the pyridine group may enhance solubility and π-π stacking.

Properties

IUPAC Name

5-methyl-3-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-17-14(18-21-11)10-19-7-5-12-8-20(9-13(12)19)15-4-2-3-6-16-15/h2-4,6,12-13H,5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZJKPPCRCZBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine represents a novel molecular structure that combines the oxadiazole moiety with a pyridine ring and a complex octahydropyrrolo structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structural features:

  • Molecular Formula : C₁₄H₁₈N₄O
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources but can be derived from its structural components.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets due to the presence of the oxadiazole and pyridine rings, which are known for their pharmacological properties. Oxadiazoles have been reported to exhibit:

  • Antimicrobial activity : Compounds containing oxadiazole rings have shown efficacy against various bacterial and fungal strains.
  • Anticancer properties : Similar structures have been linked to cytotoxic effects on cancer cell lines, promoting apoptosis or inhibiting cell proliferation.

Anticancer Activity

Recent studies have focused on the anticancer potential of oxadiazole derivatives. For example:

  • A related compound bearing a 5-nitrothiophene moiety exhibited significant anticancer activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values reported as low as 0.5 µM . This suggests that similar derivatives may also possess potent anticancer effects.

Antimicrobial Activity

Compounds incorporating oxadiazoles have demonstrated antimicrobial properties. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways. The exact activity of this compound against specific pathogens remains to be fully elucidated but is an area of active research.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies that explore the biological activity of oxadiazole-containing compounds:

StudyCompoundActivityCell Line/TargetIC50 Value
5-Nitrothiophene derivativeAnticancerHCT-1160.5 µM
1-(5-methyl-1,2,4-oxadiazol) derivativesAntimicrobialVarious bacteriaNot specified
Pyruvate Kinase inhibitors (related structure)FungicidalRhizoctonia solani PKEC50 = 0.21 μg/mL

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The presence of the oxadiazole group has been linked to various biological activities, including:

  • Antimicrobial Activity : Studies indicate that oxadiazoles can exhibit antibacterial and antifungal properties. For instance, derivatives of 5-methyl-1,2,4-oxadiazole have shown efficacy against Gram-positive bacteria .
  • Anticancer Properties : Compounds containing oxadiazole rings have been studied for their potential to inhibit cancer cell proliferation. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms .

Materials Science

The unique properties of 2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine make it a candidate for use in advanced materials:

  • Polymer Synthesis : The compound can act as a monomer in polymerization reactions to create novel materials with specific thermal and mechanical properties.
  • Nanotechnology : Its ability to form stable complexes with metal ions could be exploited in the development of nanomaterials for applications in catalysis and electronics .

Biological Research

The compound's biological implications extend beyond medicinal uses:

  • Biochemical Probes : The oxadiazole moiety can be utilized as a fluorescent probe for studying biological processes at the molecular level.
  • Enzyme Inhibition Studies : Research indicates that derivatives may serve as inhibitors for specific enzymes involved in metabolic pathways, making them valuable tools for biochemical research .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 explored the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on anticancer activity, researchers synthesized several derivatives of the compound and evaluated their effects on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Compound A : 5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (BB63304)

  • Core : Shares the octahydropyrrolo[2,3-c]pyrrole scaffold.
  • Substituents : Replaces the oxadiazole-methyl group with a sulfonyl-linked pyrazole. The trifluoromethylpyridine enhances lipophilicity and electron-withdrawing effects.
  • Molecular Weight : 429.46 g/mol (vs. target compound’s estimated ~350–400 g/mol).
  • Implications : The sulfonyl group may improve solubility, while the trifluoromethylpyridine could increase metabolic stability .

Compound B : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine

  • Core : Simplified pyridine-oxadiazole structure lacking the bicyclic amine.
  • Substituents : Methoxyphenyl at the oxadiazole 5-position.
  • Implications : Reduced steric hindrance may improve bioavailability but limit target specificity compared to the bicyclic core in the target compound .
Functional Group and Activity Trends

Oxadiazole Derivatives :

  • Compound C : 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole
    • Structure : Chloropyridine and dimethylphenyl substituents.
    • Molecular Weight : 285.74 g/mol.
    • Implications : The electron-deficient chloropyridine may enhance binding to aromatic residues in enzyme active sites, while dimethylphenyl increases hydrophobicity .

Multi-Drug Resistance (MDR) Modulators :

  • Compound D : Dimeric isoxazolyl-1,4-dihydropyridine ()
    • Structure : Isoxazole and dihydropyridine motifs.
    • Activity : Demonstrated MDR transporter inhibition via binding enhancement.
    • Implications : The target compound’s oxadiazole and bicyclic amine may mimic this mechanism but with improved CNS penetration due to reduced polarity .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
Target Compound Octahydropyrrolo[2,3-c]pyrrole 5-Methyl-1,2,4-oxadiazole, pyridine ~350–400 (estimated) Kinase inhibition, MDR modulation N/A
BB63304 (Compound A) Octahydropyrrolo[2,3-c]pyrrole Trifluoromethylpyridine, sulfonylpyrazole 429.46 Research (undisclosed targets)
2-(5-(2-Methoxyphenyl)-oxadiazole Pyridine-oxadiazole Methoxyphenyl ~250 (estimated) Pharmaceutical analysis
Compound C Oxadiazole-pyridine Chloropyridine, dimethylphenyl 285.74 Enzyme inhibition
Dimeric Isoxazolyl-DHP (Compound D) Isoxazole-dihydropyridine Bromophenyl, ethoxycarbonyl ~800 (dimeric) MDR reversal

Key Research Findings

  • Metabolic Stability : Oxadiazole rings (as in the target compound) resist oxidative degradation better than isoxazoles, as shown in dimeric dihydropyridine studies .
  • Binding Affinity: Bicyclic amines (e.g., octahydropyrrolo[2,3-c]pyrrole) exhibit higher receptor occupancy than monocyclic analogs due to conformational rigidity .
  • Solubility : Sulfonyl groups (e.g., in BB63304) improve aqueous solubility but may reduce blood-brain barrier permeability compared to methyl-oxadiazole linkers .

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